Paxilline
Paxilline
Paxilline belongs to the class of organic compounds known as naphthopyrans. Naphthopyrans are compounds containing a pyran ring fused to a naphthalene moiety. Furan is a 6 membered-ring non-aromatic ring with five carbon and one oxygen atoms. Naphthalene is a polycyclic aromatic hydrocarbon made up of two fused benzene rings. Paxilline exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, paxilline is primarily located in the membrane (predicted from logP).
Paxilline is an organic heterotricyclic compound and an organooxygen compound.
Paxilline is an organic heterotricyclic compound and an organooxygen compound.
Brand Name:
Vulcanchem
CAS No.:
57186-25-1
VCID:
VC0040905
InChI:
InChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3/t15-,21-,23-,25+,26+,27+/m0/s1
SMILES:
CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O
Molecular Formula:
C27H33NO4
Molecular Weight:
435.6 g/mol
Paxilline
CAS No.: 57186-25-1
Main Products
VCID: VC0040905
Molecular Formula: C27H33NO4
Molecular Weight: 435.6 g/mol
CAS No. | 57186-25-1 |
---|---|
Product Name | Paxilline |
Molecular Formula | C27H33NO4 |
Molecular Weight | 435.6 g/mol |
IUPAC Name | (1S,2R,5S,7R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one |
Standard InChI | InChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3/t15-,21-,23-,25+,26+,27+/m0/s1 |
Standard InChIKey | ACNHBCIZLNNLRS-UBGQALKQSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3C(=CC(=O)[C@H](O3)C(C)(C)O)[C@@]1(CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)O |
SMILES | CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O |
Canonical SMILES | CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O |
Appearance | White solid |
Melting Point | 252°C |
Physical Description | Solid |
Description | Paxilline belongs to the class of organic compounds known as naphthopyrans. Naphthopyrans are compounds containing a pyran ring fused to a naphthalene moiety. Furan is a 6 membered-ring non-aromatic ring with five carbon and one oxygen atoms. Naphthalene is a polycyclic aromatic hydrocarbon made up of two fused benzene rings. Paxilline exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, paxilline is primarily located in the membrane (predicted from logP). Paxilline is an organic heterotricyclic compound and an organooxygen compound. |
Synonyms | PAXILLINE;PAXILLINE, PENICILLIUM PAXILLI;(2R,4BS,6AS,12BS,12CR,14AS)-5,6,6A,7,12,12B,12C,13,14,14A-DECAHYDRO-4B-HYDROXY-2-(1-HYDROXY-1-METHYLETHYL)-12B,12C-DIMETHYL-2H-PYRANO[2/'/',3/'/':5/',6/']BENZ[1/',2/':6,7]INDENO[1,2-B]INDOL-3(4BH)-ONE;14,14a-d |
Reference | 1: Bauer JI, Gross M, Cramer B, Wegner S, Hausmann H, Hamscher G, Usleber E. Detection of the tremorgenic mycotoxin paxilline and its desoxy analog in ergot of rye and barley: a new class of mycotoxins added to an old problem. Anal Bioanal Chem. 2017 Aug;409(21):5101-5112. doi: 10.1007/s00216-017-0455-y. Epub 2017 Jul 4. PubMed PMID: 28674820. 2: George DT, Kuenstner EJ, Pronin SV. A Concise Approach to Paxilline Indole Diterpenes. J Am Chem Soc. 2015 Dec 16;137(49):15410-3. doi: 10.1021/jacs.5b11129. Epub 2015 Dec 7. PubMed PMID: 26593869. 3: Maragos CM. Development and Evaluation of Monoclonal Antibodies for Paxilline. Toxins (Basel). 2015 Sep 25;7(10):3903-15. doi: 10.3390/toxins7103903. PubMed PMID: 26426046; PubMed Central PMCID: PMC4626710. 4: Zhou Y, Lingle CJ. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism. J Gen Physiol. 2014 Nov;144(5):415-40. doi: 10.1085/jgp.201411259. PubMed PMID: 25348413; PubMed Central PMCID: PMC4210426. 5: Liu C, Noike M, Minami A, Oikawa H, Dairi T. A fungal prenyltransferase catalyzes the regular di-prenylation at positions 20 and 21 of paxilline. Biosci Biotechnol Biochem. 2014;78(3):448-54. doi: 10.1080/09168451.2014.882759. Epub 2014 May 22. PubMed PMID: 25036831. 6: Matsui C, Ikeda Y, Iinuma H, Kushida N, Kunisada T, Simizu S, Umezawa K. Isolation of a novel paxilline analog pyrapaxilline from fungus that inhibits LPS-induced NO production. J Antibiot (Tokyo). 2014 Nov;67(11):787-90. doi: 10.1038/ja.2014.63. Epub 2014 Jun 4. PubMed PMID: 24894186. 7: Mehranfard N, Gholamipour-Badie H, Motamedi F, Janahmadi M, Naderi N. The effect of paxilline on early alterations of electrophysiological properties of dentate gyrus granule cells in pilocarpine-treated rats. Iran J Pharm Res. 2014 Winter;13(Suppl):125-32. PubMed PMID: 24711838; PubMed Central PMCID: PMC3977062. |
PubChem Compound | 105008 |
Last Modified | Nov 11 2021 |
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